1-(4-Butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15551092
InChI: InChI=1S/C26H22N2O4/c1-2-3-16-31-18-13-11-17(12-14-18)23-22-24(29)19-8-4-5-9-20(19)32-25(22)26(30)28(23)21-10-6-7-15-27-21/h4-15,23H,2-3,16H2,1H3
SMILES:
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol

1-(4-Butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15551092

Molecular Formula: C26H22N2O4

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C26H22N2O4
Molecular Weight 426.5 g/mol
IUPAC Name 1-(4-butoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C26H22N2O4/c1-2-3-16-31-18-13-11-17(12-14-18)23-22-24(29)19-8-4-5-9-20(19)32-25(22)26(30)28(23)21-10-6-7-15-27-21/h4-15,23H,2-3,16H2,1H3
Standard InChI Key BACXUSJBXUQDJB-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O

Introduction

Structural Characteristics

Molecular Framework and Functional Groups

The compound’s architecture centers on a dihydrochromeno[2,3-c]pyrrole core, a tricyclic system comprising fused benzene, pyrrole, and chromene rings. Key functional groups include:

  • A 4-butoxyphenyl substituent at position 1, contributing hydrophobic character and potential π-stacking interactions.

  • A pyridin-2-yl group at position 2, introducing hydrogen-bonding capabilities and electronic diversity.

  • Two ketone groups at positions 3 and 9, which may participate in redox reactions or serve as hydrogen-bond acceptors.

The butoxy side chain enhances lipid solubility, potentially improving membrane permeability—a critical factor in drug design. Comparative analysis with analogues like 7-chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione reveals that halogenation or methoxy substitution alters electronic distributions and biological target affinities.

Synthetic Pathways

Multi-Step Organic Synthesis

While no explicit synthesis protocol for this compound is publicly documented, established routes for analogous chromeno-pyrroles involve:

  • Formation of the pyrrole-chromene scaffold via cyclocondensation of substituted phenols with α,β-unsaturated carbonyl compounds.

  • Introducing the 4-butoxyphenyl group through Ullmann-type coupling or nucleophilic aromatic substitution, often employing copper catalysts.

  • Installing the pyridin-2-yl moiety via Suzuki-Miyaura cross-coupling, utilizing palladium catalysts and boronic acid derivatives.

Critical parameters include:

  • Temperature control (typically 80–120°C for coupling reactions).

  • Solvent selection (polar aprotic solvents like dimethylformamide or tetrahydrofuran).

  • Purification methods (column chromatography or recrystallization).

Yields for similar compounds range from 45% to 72%, depending on steric and electronic factors.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC26H22N2O4
Molecular Weight426.5 g/mol
Melting Point218–222°C (predicted)
LogP3.8 (estimated)
SolubilityLow in water; soluble in DMSO, DMF

The logP value suggests moderate lipophilicity, aligning with its butoxyphenyl group. Stability studies on analogous compounds indicate degradation under strong acidic or basic conditions, necessitating pH-controlled formulations.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey ModificationsBiological Activity
7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-...C24H18ClN2O4Chlorine substitution at C7Anticancer (IC50: 4.3 μM)
2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-...C25H19ClN2O4Chlorobenzyl group at C2Anti-inflammatory (IL-6 ↓ 62%)
1-(4-Methoxyphenyl)-2-(pyridin-3-ylmethyl)-...C19H18N2O3Pyridin-3-ylmethyl at C2Antimicrobial (MIC: 22 μg/mL)

This table highlights how substituent variations modulate bioactivity. The target compound’s butoxyphenyl group may offer superior pharmacokinetics compared to shorter alkoxy chains.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator